Fluorocholine bromide is classified as a radiopharmaceutical agent. It falls under the category of choline analogs and is specifically used in oncological imaging. The compound is synthesized using fluorine-18, a radioactive isotope that emits positrons, making it suitable for PET applications.
The synthesis of fluorocholine bromide typically involves several steps:
The automated synthesis process has been optimized to enhance yields and reduce contamination, achieving radiochemical purities greater than 98% .
Fluorocholine bromide has a complex molecular structure characterized by the presence of a quaternary ammonium group due to its choline moiety and a fluorine atom attached to the carbon chain. The molecular formula can be represented as , indicating the presence of bromine and fluorine in its structure.
Fluorocholine bromide participates in several chemical reactions relevant to its function as a PET tracer:
The mechanism by which fluorocholine bromide functions in PET imaging involves its uptake by cells that are metabolically active, particularly cancerous cells:
Fluorocholine bromide exhibits several notable physical and chemical properties:
The compound's stability and solubility make it suitable for intravenous administration in clinical settings. Its pharmacokinetics have been studied extensively, showing rapid uptake in tissues with high choline metabolism .
Fluorocholine bromide has significant applications in medical imaging:
Fluorocholine bromide (systematic name: fluoromethyl-(2-hydroxyethyl)-dimethylazanium bromide) is an organofluorine compound with the molecular formula C₅H₁₃BrFNO and a molecular weight of 210.07 g/mol [1] [10]. Its structure comprises a quaternary ammonium cation featuring a fluoromethyl group (–CH₂F) linked to a trimethylated nitrogen atom, with one methyl substituent replaced by a 2-hydroxyethyl group (–CH₂CH₂OH). The bromide anion (Br⁻) serves as the counterion, ensuring charge neutrality [3] [7].
Table 1: Structural Features of Fluorocholine Bromide
Property | Value/Description |
---|---|
Molecular Formula | C₅H₁₃BrFNO |
Molecular Weight | 210.07 g/mol |
Charge | +1 (cation), balanced by Br⁻ |
Stereochemistry | Achiral |
Key NMR Shifts (¹H) | δ 4.40 (–CH₂F), 3.70 (–CH₂OH), 3.40 (–N⁺(CH₃)₂) |
¹⁹F-NMR Shift | δ –230 ppm |
Solubility
Fluorocholine bromide is highly soluble in polar solvents:
Stability
Reactivity
Table 2: Physicochemical Properties of Fluorocholine Bromide
Property | Value/Condition |
---|---|
Aqueous Solubility | >100 mg/mL (20°C) |
Methanol Solubility | ≈50 mg/mL |
Decomposition Point | 184–185°C |
Radiochemical Purity* | >98% (7 h at 25°C) |
Plasma Stability* | t₁/₂ = 45 min (non-deuterated) |
Phosphorylation Rate | kₐₜₕ/Kₘ = 1.2 × 10³ M⁻¹s⁻¹ |
*For ¹⁸F-labeled analog
Fluorocholine bromide diverges structurally and functionally from other choline-based PET tracers:
Comparison with [¹¹C]Choline
Comparison with [¹⁸F]Fluoroethylcholine
Deuterated Analog (D4-FCH)
Table 3: Comparative Analysis of Choline-Based PET Tracers
Property | [¹⁸F]Fluorocholine Bromide | [¹¹C]Choline | [¹⁸F]Fluoroethylcholine | D4-FCH |
---|---|---|---|---|
Molecular Formula | C₅H₁₃BrFNO | C₅H₁₄NO⁺ | C₆H₁₅FNO⁺ | C₅H₉D₄FNO⁺ |
Isotope Half-Life | 109.8 min | 20.4 min | 109.8 min | 109.8 min |
Urinary Excretion | Low | High | Very High | Low |
Tumor Uptake (%ID/voxel) | 5.50 ± 0.49 | 4.80 ± 0.51* | 4.20 ± 0.45 | 7.43 ± 0.47 |
Enzymatic Oxidation Rate | 0.18 min⁻¹ | 0.25 min⁻¹ | 0.32 min⁻¹ | 0.10 min⁻¹ |
*Data extrapolated from analogous models; %ID/voxel = percentage injected dose per voxel
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9